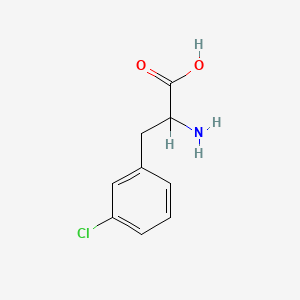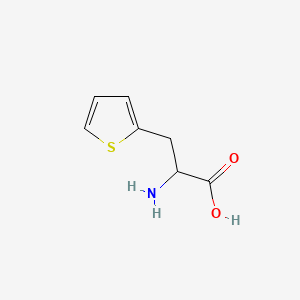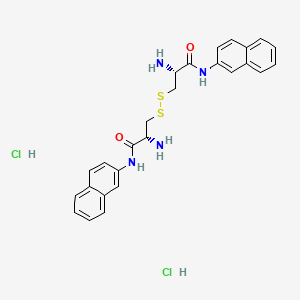
(S)-6-(((9H-fluorén-9-yl)méthoxy)carbonyl)amino)-2-aminohexanoate de méthyle chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride” is a compound with the molecular formula C25H33ClN2O4 . It is also known as Fmoc-Lys-OtBu.HCl . The compound is related to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids .
Synthesis Analysis
The synthesis of this compound and related compounds often involves the application of the Arndt-Eistert protocol starting from commercially available Fmoc α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 461.0 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthèse peptidique
Ce composé est un dérivé de la lysine (Lys), un acide aminé essentiel. Le groupe fluorenylméthoxycarbonyle (Fmoc) est un groupe protecteur utilisé en synthèse peptidique {svg_1}. Le groupe Fmoc est éliminé pendant le processus de synthèse, permettant à l'acide aminé de se lier à d'autres acides aminés pour former des peptides {svg_2}.
Formation d'hydrogel
Les acides aminés fonctionnalisés par le Fmoc, y compris ce composé, ont été utilisés pour construire des hydrogels {svg_3}. Ces hydrogels sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques, telles que la délivrance de médicaments et les outils de diagnostic pour l'imagerie {svg_4}.
Ingénierie tissulaire
Les dérivés Fmoc de ce composé ont montré un potentiel pour l'ingénierie tissulaire {svg_5}. Par exemple, l'hydrogel Fmoc-K3, qui est le plus rigide (G' = 2526 Pa), agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion cellulaire, la survie et la duplication {svg_6}.
Applications biomédicales
Ce composé a été utilisé dans la création d'hydrogels auto-supportants basés sur des hexapéotides cationiques dérivés du Fmoc pour des applications biomédicales potentielles {svg_7}. Ces hydrogels peuvent être utilisés comme matrices extracellulaires, testés par des tests de cytotoxicité et d'adhésion cellulaire sur des lignées cellulaires 3T3 fibroblastes et HaCat {svg_8}.
Administration de médicaments
Les hydrogels formés par ce composé peuvent être utilisés comme systèmes d'administration de médicaments {svg_9}. Les hydrogels peuvent encapsuler des médicaments et les libérer de manière contrôlée, ce qui est bénéfique pour les applications thérapeutiques {svg_10}.
Gélation contrôlée par le pH
Une fraction Fmoc supplémentaire dans la L-lysine fonctionnalisée par le di-Fmoc induit une gélation ambidextre contrôlée par le pH avec des avantages significatifs {svg_11}. Cette propriété permet à l'hydrogel de répondre aux changements de pH, ce qui peut être utile dans diverses applications, telles que l'administration de médicaments et l'ingénierie tissulaire {svg_12}.
Haute stabilité thermique
Ce composé présente une haute stabilité thermique, même à une faible concentration minimale de gélation {svg_13}. Cela le rend approprié pour les applications nécessitant une stabilité dans des conditions de température variables {svg_14}.
Propriétés d'élimination des colorants
Ce composé s'est avéré avoir des propriétés d'élimination des colorants {svg_15}. Cela pourrait potentiellement être utilisé dans des applications environnementales, telles que le traitement de l'eau {svg_16}.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of H-Lys(Fmoc)-OMe HCl is the amine group in organic synthesis . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
H-Lys(Fmoc)-OMe HCl acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Result of Action
The result of the action of H-Lys(Fmoc)-OMe HCl is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids into peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of H-Lys(Fmoc)-OMe HCl is influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is rapidly removed by a base, and this process can be influenced by the pH of the solution . Additionally, the compound exhibits pH-controlled ambidextrous gelation , which means it can form gels in both aqueous and organic environments at different pH values . This property is significant among gelators and can be leveraged in various applications .
Propriétés
IUPAC Name |
methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCURWQOUTKB-BDQAORGHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718458 |
Source


|
| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201009-98-5 |
Source


|
| Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












